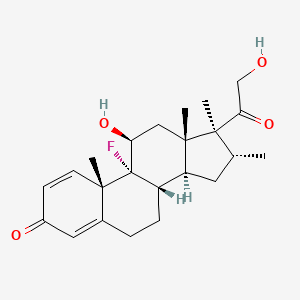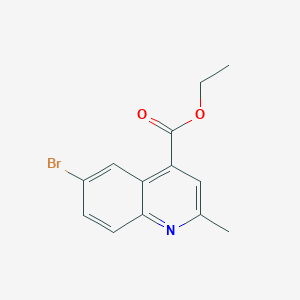
Ethyl 6-bromo-2-methylquinoline-4-carboxylate
Overview
Description
Ethyl 6-bromo-2-methylquinoline-4-carboxylate is a chemical compound with the empirical formula C13H12BrNO2 . It has a molecular weight of 294.14 and is typically found in solid form . The compound is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCCOC(=O)c1cc(C)nc2ccc(Br)cc12 . This notation provides a way to represent the structure of the molecule in text format. Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 294.14 , and its empirical formula is C13H12BrNO2 .Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
Ethyl 6-bromo-2-methylquinoline-4-carboxylate has significant applications in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For example, it has been used as a building block in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. Such synthetic routes are crucial for creating complex molecular structures in medicinal chemistry and materials science (Allin et al., 2005).
Role in Knorr Synthesis
In the realm of organic synthesis, this compound plays a role in the Knorr synthesis of quinoline derivatives. The Knorr synthesis involves condensing beta-keto esters with anilines, and this compound has been used as a starting material for such reactions, contributing to the development of a variety of quinoline-based structures (Wlodarczyk et al., 2011).
Pharmacological Importance
While excluding direct references to drug use, dosage, and side effects, it is notable that derivatives of this compound have been studied for their pharmacological activities. Compounds synthesized from it have been screened for antibacterial, anti-inflammatory, and analgesic activities, indicating its importance in the development of new pharmacological agents (Rajveer et al., 2010).
Development of Antibacterial Agents
Further research has explored the use of this compound in the synthesis of antibacterial agents. Studies have shown that its derivatives, particularly when polysubstituted, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, underscoring its potential in addressing infectious diseases (Koga et al., 1980).
Spectroscopic and Crystallographic Studies
This compound has also been a subject of interest in spectroscopic and crystallographic studies. For example, its derivatives have been synthesized and analyzed using X-ray crystallography, providing insights into their molecular structures. Such studies are essential for understanding the physical and chemical properties of these compounds, which is crucial for their application in various scientific fields (Luo et al., 2019).
properties
IUPAC Name |
ethyl 6-bromo-2-methylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-6-8(2)15-12-5-4-9(14)7-10(11)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVIYCANWGLBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NC(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308070 | |
| Record name | ethyl 6-bromo-2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62482-30-8 | |
| Record name | 62482-30-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 6-bromo-2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



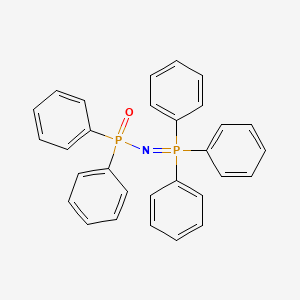



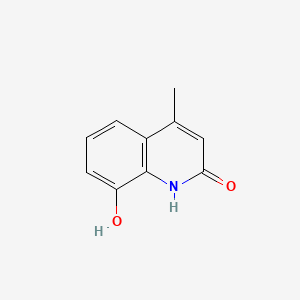


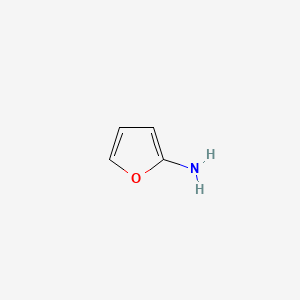
![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)
![5-Nitrobenzo[d]isothiazole](/img/structure/B1595011.png)

